2-Hydroxydodecyl methacrylate
Description
2-Hydroxydodecyl methacrylate is a methacrylate ester characterized by a hydroxydodecyl (C12H25O) side chain. This compound is primarily used in polymer chemistry and material science, where its amphiphilic nature improves adhesion, surfactant properties, and compatibility in coatings and resins .
Properties
CAS No. |
13438-18-1 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
2-hydroxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(17)13-19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3 |
InChI Key |
RDFIICFCNKXLHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Canonical SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Other CAS No. |
13438-18-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key properties of 2-hydroxydodecyl methacrylate with structurally related methacrylates:
Key Observations:
- Chain Length and Hydrophobicity : Longer alkyl chains (e.g., stearyl methacrylate) increase hydrophobicity, making these compounds suitable for lubricants and water-resistant coatings. The hydroxydodecyl variant balances hydrophobicity with polar reactivity due to the hydroxyl group .
- Functional Groups: The hydroxyl group in this compound enhances hydrogen bonding, improving adhesion in coatings compared to non-hydroxylated analogs like lauryl methacrylate . HEMA’s shorter hydroxyethyl group increases water solubility, favoring biomedical applications .
- Reactivity: Amino-functionalized methacrylates (e.g., 2-dimethylaminoethyl methacrylate) exhibit cationic properties, enabling pH-responsive behavior, unlike this compound .
Physical and Chemical Properties
- Solubility: this compound is likely sparingly soluble in water but miscible in organic solvents (e.g., acetone, ethanol), similar to lauryl methacrylate . HEMA’s shorter chain allows partial water solubility (1.6 g/100 mL at 20°C for MMA ), whereas stearyl methacrylate is highly hydrophobic .
- Thermal Stability : Longer alkyl chains (e.g., stearyl) increase melting points, whereas hydroxyl groups may lower thermal stability due to hydrogen bonding disruptions .
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